molecular formula C30H30N2O19 B167209 Mag-fura-2-acetoxymethyl ester CAS No. 130100-20-8

Mag-fura-2-acetoxymethyl ester

Cat. No. B167209
CAS RN: 130100-20-8
M. Wt: 722.6 g/mol
InChI Key: PCDUVTXECKTHBH-UHFFFAOYSA-N
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Description

Mag-fura-2-acetoxymethyl ester is a ratiometric and UV light-excitable intracellular magnesium indicator . This acetoxymethyl (AM) ester form is useful for noninvasive intracellular loading . It has spectral properties that closely match Fura-2 .


Synthesis Analysis

The synthesis of acetoxymethyl (AM) ether products like Mag-fura-2-acetoxymethyl ester involves combinations of solvent and base to find optimal conditions . The AM ester form is useful for noninvasive intracellular loading .


Molecular Structure Analysis

The molecular structure of Mag-fura-2-acetoxymethyl ester is represented by the chemical formula C30H30N2O19 .

Scientific Research Applications

Mag-fura-2-acetoxymethyl ester: , also known as Mag-fura-2 AM, is a compound with several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Intracellular Magnesium Detection

Mag-fura-2 AM serves as an intracellular magnesium indicator that is ratiometric and UV light-excitable. It’s particularly useful for noninvasive intracellular loading, allowing researchers to measure and visualize magnesium concentrations within cells .

Calcium Detection and Analysis

Although Mag-fura-2 primarily responds to magnesium, it can also be used to detect high, transient calcium concentrations during calcium spikes, providing insights into cellular calcium dynamics .

Cell Viability and Proliferation Studies

This compound is employed in cell analysis to assess cell viability and proliferation, which are crucial parameters in understanding cell health and responses to various treatments .

Ionic Homeostasis and Signaling

Researchers use Mag-fura-2 AM to study ionic homeostasis and signaling within cells, which is essential for maintaining cellular function and communication .

Noninvasive Intracellular Loading

The acetoxymethyl ester form of Mag-fura-2 allows for noninvasive intracellular loading, making it a valuable tool for studying intracellular processes without disrupting the cell membrane integrity .

Magnesium Detection in Various Cell Types

Mag-fura-2 AM can be used across different cell types, providing versatility in research applications involving magnesium detection and quantification .

Mechanism of Action

Target of Action

Mag-fura-2 AM is primarily targeted towards intracellular magnesium ions . Magnesium ions play a crucial role in various cellular processes, including DNA replication, protein synthesis, and enzymatic reactions.

Mode of Action

Mag-fura-2 AM is a ratiometric and UV light-excitable indicator . It is an acetoxymethyl (AM) ester form, which allows for noninvasive intracellular loading . Once inside the cell, the AM ester groups are cleaved by cellular esterases, regenerating the active form of the indicator .

Biochemical Pathways

The primary biochemical pathway affected by Mag-fura-2 AM involves the detection and measurement of intracellular magnesium concentrations . By binding to magnesium ions, it allows researchers to monitor changes in intracellular magnesium levels, which can provide insights into the role of magnesium in various cellular processes.

Pharmacokinetics

The pharmacokinetics of Mag-fura-2 AM primarily involve its ability to cross cell membranes due to its AM ester form . Once inside the cell, the AM ester groups are cleaved, trapping the indicator within the cell . This allows for the noninvasive monitoring of intracellular magnesium levels.

Result of Action

The result of Mag-fura-2 AM’s action is the generation of a fluorescent signal that is proportional to the concentration of intracellular magnesium . This signal can be detected and quantified using fluorescence microscopy, microphotometry, or flow cytometry .

Action Environment

The action of Mag-fura-2 AM can be influenced by various environmental factors. For instance, the efficiency of AM ester cleavage and thus the intensity of the fluorescent signal can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other ions can potentially interfere with the binding of the indicator to magnesium ions .

properties

IUPAC Name

acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDUVTXECKTHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156339
Record name Mag-fura-2-acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mag-fura-2-acetoxymethyl ester

CAS RN

130100-20-8
Record name Mag-fura-2-acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mag-fura-2-acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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